molecular formula C10H14O2 B1361534 2-(2,5-Dimethylphenoxy)ethanol CAS No. 93-86-7

2-(2,5-Dimethylphenoxy)ethanol

Cat. No.: B1361534
CAS No.: 93-86-7
M. Wt: 166.22 g/mol
InChI Key: PPDFKJFJYCJAHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-Dimethylphenoxy)ethanol is a useful research compound. Its molecular formula is C10H14O2 and its molecular weight is 166.22 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2,5-Dimethylphenoxy)ethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23212. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2,5-Dimethylphenoxy)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,5-Dimethylphenoxy)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,5-dimethylphenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-8-3-4-9(2)10(7-8)12-6-5-11/h3-4,7,11H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDFKJFJYCJAHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40281836
Record name 2-(2,5-dimethylphenoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40281836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93-86-7
Record name Ethanol,5-xylyloxy)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23212
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2,5-dimethylphenoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40281836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Weight and Characterization of 2,5-Dimethylphenyl Glycol Ether

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Section 1: Elucidation of Structure and Nomenclature

The term "2,5-Dimethylphenyl glycol ether" lacks the specificity required for unambiguous chemical identification. It describes a 2,5-dimethylphenyl group attached to a "glycol ether" moiety. Glycol ethers are a class of solvents characterized by an ether and an alcohol functional group derived from ethylene glycol or propylene glycol.

For the purpose of this guide, we will deduce the most probable intended structure as 2-(2,5-dimethylphenoxy)ethanol . This compound results from the formal etherification of one hydroxyl group of ethylene glycol with the hydroxyl group of 2,5-dimethylphenol. This interpretation is chemically logical and provides a concrete basis for analysis.

It is crucial to distinguish this structure from the similarly named but distinct compound, 2,5-Dimethylphenyl phenyl ether [1]. The latter is a diaryl ether with a different molecular formula and, consequently, a different molecular weight. This guide will focus exclusively on the analysis of the proposed glycol ether, 2-(2,5-dimethylphenoxy)ethanol.

Section 2: Theoretical Molecular Weight and Physicochemical Properties

The molecular formula for 2-(2,5-dimethylphenoxy)ethanol is C₁₀H₁₄O₂ . Based on this formula, we can calculate its fundamental molecular properties, which are foundational for any experimental analysis.

PropertyValueDescription
Molecular Formula C₁₀H₁₄O₂The elemental composition of the molecule.
Average Molecular Weight 166.22 g/mol The weighted average of the masses of the molecule's isotopes.
Monoisotopic Mass 166.0994 DaThe mass of the molecule calculated using the mass of the most abundant isotope of each element. This is the value primarily observed in high-resolution mass spectrometry.
Calculated LogP 2.05A measure of the compound's lipophilicity, indicating its partitioning behavior between octanol and water. Based on the related 2,5-dimethylphenol structure[2].

These calculated values serve as the theoretical benchmark for the empirical data obtained through the analytical techniques described below.

Section 3: Core Analytical Methodologies for Empirical Verification

Determining the molecular weight of a synthesized or isolated compound is a cornerstone of chemical analysis. It serves as the primary confirmation of identity and purity. For a compound like 2-(2,5-dimethylphenoxy)ethanol, a multi-faceted approach combining chromatographic separation with mass spectrometric detection is the industry standard.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for molecular weight determination, measuring the mass-to-charge ratio (m/z) of ionized molecules[3].

  • Causality of Technique Selection: For a molecule of this size and functionality (ether and alcohol), either Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) is suitable.

    • Electron Ionization (EI): This high-energy technique is excellent for generating reproducible fragmentation patterns, which act as a "fingerprint" for the molecule, confirming its structure. The molecular ion (M⁺) peak directly corresponds to the monoisotopic mass. EI is typically coupled with Gas Chromatography (GC)[4].

    • Electrospray Ionization (ESI): A softer technique, ESI is less likely to cause fragmentation. It typically generates protonated molecules [M+H]⁺ or adducts (e.g., [M+Na]⁺). This is invaluable for unequivocally identifying the parent mass, especially if the molecular ion is unstable under EI conditions. ESI is the standard for Liquid Chromatography (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

The coupling of Gas Chromatography (GC) with Mass Spectrometry (MS) provides a powerful two-dimensional analysis[5]. GC separates volatile compounds from a mixture based on their boiling points and interactions with the stationary phase, while the MS detector identifies them based on their mass spectrum[6].

  • Expertise & Rationale: For 2-(2,5-dimethylphenoxy)ethanol, GC-MS is the preferred method. The compound's predicted boiling point and thermal stability are well within the operational range of standard GC systems. This technique simultaneously confirms the retention time (a characteristic physical property) and the molecular weight, while also providing a purity profile of the sample. The analysis of glycol ethers and aromatic compounds by GC-MS is a well-established and robust methodology[7][8][9].

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS provides the molecular weight, NMR spectroscopy elucidates the exact atomic arrangement, confirming the isomeric structure[10]. For 2,5-Dimethylphenyl glycol ether, ¹H and ¹³C NMR would be used to confirm the presence and connectivity of the aromatic ring, the two methyl groups, the ether linkage, and the ethylene glycol fragment, thus validating the 2,5- substitution pattern.

Section 4: Validated Experimental Protocol for GC-MS Analysis

This protocol describes a self-validating system for the determination of the molecular weight and purity of 2-(2,5-dimethylphenoxy)ethanol.

Sample Preparation
  • Stock Solution: Accurately weigh approximately 10 mg of the sample and dissolve in 10.0 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.

  • Working Solution: Perform a 1:100 dilution of the stock solution with the same solvent to yield a 10 µg/mL working solution for analysis. The use of a volatile solvent is critical for efficient vaporization in the GC inlet[8].

Instrumentation and Parameters
ParameterSettingRationale / Justification
GC System Agilent 8890 or equivalentStandard, reliable platform for routine analysis.
MS Detector Agilent 5977 or equivalentProvides high sensitivity and reproducible spectra.
Column Rxi®-1301Sil MS or similar (30m x 0.25mm, 0.25µm)A mid-polarity column is ideal for resolving glycol ethers and their isomers[9][11].
Injection Volume 1 µLStandard volume to avoid column overloading.
Inlet Temperature 250 °CEnsures complete and rapid vaporization of the analyte without thermal degradation.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert gas providing good chromatographic efficiency.
Oven Program 100 °C (hold 1 min), ramp to 280 °C @ 15 °C/min, hold 5 minThe initial temperature allows for sharp peak focus. The ramp rate provides a good balance between separation and analysis time.
MS Source Temp. 230 °CStandard temperature for EI source stability.
MS Quad Temp. 150 °CStandard temperature for quadrupole stability.
Ionization Mode Electron Ionization (EI), 70 eVStandard energy for generating reproducible fragmentation and library-searchable spectra[4].
Scan Range 35 - 350 amuCovers the expected molecular ion (166.1 Da) and key fragment ions.
Data Analysis and Interpretation
  • Total Ion Chromatogram (TIC): Examine the TIC for the primary peak corresponding to the target analyte. The retention time should be consistent across replicate injections. The peak's area percentage provides an estimate of purity.

  • Mass Spectrum Extraction: Extract the mass spectrum from the apex of the primary chromatographic peak.

  • Molecular Ion (M⁺) Identification: Look for a peak at m/z = 166. This corresponds to the monoisotopic mass of C₁₀H₁₄O₂⁺. Its presence is the primary confirmation of the molecular weight.

  • Fragmentation Analysis: The fragmentation pattern provides structural confirmation. Expect to see characteristic fragments, such as the loss of the hydroxyethyl group or cleavage at the ether bond, leading to a prominent ion at m/z = 121 (the 2,5-dimethylphenoxy cation).

Workflow Diagram for Molecular Weight Verification

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_interp Phase 3: Data Interpretation & Validation Sample Test Sample of 2,5-Dimethylphenyl Glycol Ether Prep Sample Preparation (Dilution in Dichloromethane) Sample->Prep 1 mg/mL -> 10 µg/mL GCMS GC-MS Analysis (Protocol Parameters) Prep->GCMS DataAcq Data Acquisition (TIC and Mass Spectra) GCMS->DataAcq TIC Analyze Total Ion Chromatogram (Purity) DataAcq->TIC MS Extract & Analyze Mass Spectrum TIC->MS Compare Compare Experimental m/z (166.1) vs. Theoretical (166.1) MS->Compare Report Final Report: Identity, MW, Purity Confirmed Compare->Report Validation Check

A conceptual workflow for the empirical determination and validation of molecular weight.

Expected Mass Spectrum Fragmentation Pathway

G cluster_mol Parent Molecule (m/z = 166) cluster_frag1 Fragment 1 (m/z = 121) cluster_frag2 Fragment 2 (m/z = 45) mol [C₈H₉O-CH₂CH₂OH]⁺ frag1 [C₈H₉O]⁺ mol->frag1 Ether Cleavage frag2 [CH₂CH₂OH]⁺ mol->frag2 Ether Cleavage

A simplified representation of potential fragmentation in an EI-MS experiment.

Section 5: References

  • PubChem Compound Summary for CID 607687, 2,5-Dimethylphenyl phenyl ether. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 7267, 2,5-Dimethylphenol. National Center for Biotechnology Information. [Link]

  • POLYETHYLENE GLYCOL DIMETHYL ETHER. Ataman Kimya. [Link]

  • Detection and estimation of ethers. ResearchGate. [Link]

  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. National Center for Biotechnology Information. [Link]

  • Method for producing 2,5-dimethylphenyl acetic acid. Google Patents.

  • Application of multidimensional gas chromatography-mass spectrometry to the determination of glycol ethers in air. PubMed. [Link]

  • Method for Producing 2,5-Dimethylphenyl Acetic Acid. Google Patents.

  • Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Emery Pharma. [Link]

  • Molecular Weight Determination. Chemistry LibreTexts. [Link]

  • What Are the Analytical Methods for Molecular Weight Determination. MtoZ Biolabs. [Link]

  • (PDF) GAS CHROMATOGRAPHY MASS SPECTROMETRY ANALYSIS OF POLYETHYLENE GLYCOL DIALKYL ETHERS. ResearchGate. [Link]

  • TLC and GC-MS analysis of petroleum ether fraction of fermented wood "Nikhra" of Acacia seyal. DergiPark. [Link]

  • Synthesis of propylene glycol dimethyl ether. ResearchGate. [Link]

  • Glycol Ethers Properties & Examples, Organic Solvents. Dow. [Link]

  • Spectroscopy of Ethers. Fiveable. [Link]

  • (PDF) Gas chromatography-mass spectrometry (GC-MS) analysis of petroleum ether extract (oil) and bio-assays of crude extract of Iris germanica. ResearchGate. [Link]

  • Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi®-1301Sil MS Column. Restek. [Link]

  • Gas chromatography - a key test of purity. Oshadhi Essential Oils. [Link]

  • Miniaturized Sample Preparation Methods to Simultaneously Determine the Levels of Glycols, Glycol Ethers and Their Acetates in Cosmetics. MDPI. [Link]

  • Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column. Restek Resource Hub. [Link]

  • Calculate the molecular weight of anhydrous diethyl ether MW and discuss its applications as a solvent in organic reactions and extractions. Proprep. [Link]

Sources

The Strategic Application of 2-(2,5-Dimethylphenoxy)ethanol in the Synthesis of Gemfibrozil: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Role of a Key Synthetic Building Block

In the landscape of pharmaceutical synthesis, the selection of appropriate starting materials and intermediates is paramount to developing efficient, scalable, and economically viable drug manufacturing processes. 2-(2,5-Dimethylphenoxy)ethanol, a derivative of 2,5-dimethylphenol, emerges as a crucial, albeit not always direct, building block in the synthesis of the well-established lipid-lowering agent, Gemfibrozil.[1][2] This guide provides an in-depth technical exploration of the synthesis of Gemfibrozil, elucidating a strategic pathway that leverages 2-(2,5-Dimethylphenoxy)ethanol as a pivotal intermediate. We will delve into the underlying chemical principles, present detailed experimental protocols, and offer insights into the causality behind the synthetic choices, thereby providing a comprehensive resource for researchers in the field.

Gemfibrozil, chemically known as 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid, is a fibrate class drug effective in regulating blood lipid levels.[1][3] While numerous synthetic routes to Gemfibrozil have been patented, a common thread involves the ether linkage between the 2,5-dimethylphenol moiety and a five-carbon chain. This guide will illuminate a robust synthetic strategy, breaking it down into key stages and providing the necessary technical details for its successful implementation.

The Synthetic Blueprint: A Multi-Step Approach to Gemfibrozil

The synthesis of Gemfibrozil via a 2-(2,5-Dimethylphenoxy)ethanol intermediate can be logically structured into three principal stages:

  • Formation of the Ether Linkage: Synthesis of 2-(2,5-Dimethylphenoxy)ethanol.

  • Activation of the Intermediate: Conversion of the ethanol to a more reactive halide.

  • Carbon Chain Elongation and Final Product Formation: Reaction with an isobutyrate synthon to yield Gemfibrozil.

This strategic pathway is visualized in the following workflow diagram:

Synthesis_Workflow cluster_0 Stage 1: Ether Formation cluster_1 Stage 2: Intermediate Activation cluster_2 Stage 3: Final Assembly 2,5-Dimethylphenol 2,5-Dimethylphenol 2-(2,5-Dimethylphenoxy)ethanol 2-(2,5-Dimethylphenoxy)ethanol 2,5-Dimethylphenol->2-(2,5-Dimethylphenoxy)ethanol Williamson Ether Synthesis Ethylene_Oxide Ethylene Oxide / 2-Haloethanol Ethylene_Oxide->2-(2,5-Dimethylphenoxy)ethanol 1-Bromo-2-(2,5-dimethylphenoxy)ethane 1-Bromo-2-(2,5-dimethylphenoxy)ethane 2-(2,5-Dimethylphenoxy)ethanol->1-Bromo-2-(2,5-dimethylphenoxy)ethane Bromination Brominating_Agent PBr3 / HBr Brominating_Agent->1-Bromo-2-(2,5-dimethylphenoxy)ethane Gemfibrozil_Ester Gemfibrozil Ester 1-Bromo-2-(2,5-dimethylphenoxy)ethane->Gemfibrozil_Ester Alkylation Isobutyrate_Synthon Isobutyrate Ester Enolate Isobutyrate_Synthon->Gemfibrozil_Ester Gemfibrozil Gemfibrozil Gemfibrozil_Ester->Gemfibrozil Hydrolysis

Figure 1: A three-stage synthetic workflow for Gemfibrozil via a 2-(2,5-Dimethylphenoxy)ethanol intermediate.

Stage 1: Synthesis of 2-(2,5-Dimethylphenoxy)ethanol

The initial and foundational step is the formation of the ether linkage to produce 2-(2,5-Dimethylphenoxy)ethanol. The Williamson ether synthesis is a classic and highly effective method for this transformation.[4][5][6][7][8] This reaction involves the deprotonation of 2,5-dimethylphenol to form the corresponding phenoxide, which then acts as a nucleophile, attacking an electrophilic two-carbon synthon, such as ethylene oxide or a 2-haloethanol (e.g., 2-chloroethanol).

Reaction Mechanism:

The reaction proceeds via an SN2 mechanism. A strong base is used to deprotonate the phenolic hydroxyl group of 2,5-dimethylphenol, creating a potent nucleophile. This phenoxide then attacks the electrophilic carbon of the two-carbon synthon, leading to the formation of the ether bond.

Williamson_Ether_Synthesis cluster_reactants cluster_intermediates cluster_product phenol 2,5-Dimethylphenol phenoxide 2,5-Dimethylphenoxide phenol->phenoxide Deprotonation base Base (e.g., NaOH) base->phenoxide electrophile Electrophile (e.g., Ethylene Oxide) product 2-(2,5-Dimethylphenoxy)ethanol electrophile->product phenoxide->product SN2 Attack

Figure 2: The Williamson ether synthesis pathway for 2-(2,5-Dimethylphenoxy)ethanol.

Experimental Protocol: Williamson Ether Synthesis

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2,5-Dimethylphenol122.1612.22 g0.10
Sodium Hydroxide40.004.40 g0.11
2-Chloroethanol80.518.86 g0.11
Toluene-100 mL-
Water-50 mL-

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 2,5-dimethylphenol and toluene.

  • Prepare a solution of sodium hydroxide in water and add it to the flask.

  • Heat the mixture to reflux with vigorous stirring to form the sodium 2,5-dimethylphenoxide. Water can be removed azeotropically if a Dean-Stark trap is used.

  • After the formation of the phenoxide, cool the mixture slightly and add 2-chloroethanol dropwise from the dropping funnel over a period of 30 minutes.

  • Once the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

  • Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(2,5-Dimethylphenoxy)ethanol.

  • The crude product can be purified by vacuum distillation.

Stage 2: Activation of the Hydroxyl Group via Bromination

To facilitate the subsequent carbon-carbon bond formation, the hydroxyl group of 2-(2,5-Dimethylphenoxy)ethanol must be converted into a good leaving group. A common and effective strategy is its conversion to an alkyl bromide. This can be achieved using various brominating agents, with phosphorus tribromide (PBr₃) and hydrobromic acid (HBr) being prominent choices.[9][10][11][12][13]

Causality of Reagent Choice:

PBr₃ is often preferred for converting primary alcohols to alkyl bromides as it generally proceeds with high yields and minimal side reactions, such as rearrangements, which are not a concern here but a good general practice. The reaction typically occurs via an SN2 mechanism, leading to an inversion of stereochemistry if a chiral center were present.[10][13]

Reaction Mechanism with PBr₃:

The reaction involves the initial formation of a phosphorus-oxygen bond, converting the hydroxyl group into an excellent leaving group. A bromide ion, displaced from the phosphorus, then acts as a nucleophile and attacks the carbon atom, displacing the activated oxygen group.

Bromination_Mechanism cluster_reactants cluster_intermediate cluster_product alcohol 2-(2,5-Dimethylphenoxy)ethanol activated_alcohol Activated Alcohol (Phosphite Ester) alcohol->activated_alcohol Nucleophilic Attack on Phosphorus pbr3 PBr3 pbr3->activated_alcohol bromide 1-Bromo-2-(2,5-dimethylphenoxy)ethane activated_alcohol->bromide SN2 Attack by Br-

Sources

Methodological & Application

Application Note: Strategic Synthesis of 2-(2,5-Dimethylphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for research and development professionals. It prioritizes operational safety, "green" chemistry principles, and high-purity isolation suitable for pharmaceutical reference standards or analog synthesis.

Executive Summary

This guide details the synthesis of 2-(2,5-dimethylphenoxy)ethanol (CAS: 26948-84-3). While the active pharmaceutical ingredient (API) Gemfibrozil utilizes a propyl linker (via 1-bromo-3-chloropropane), the ethyl homolog described here is a critical target for:

  • Impurity Profiling: Identifying potential degradation products or raw material contaminants in Gemfibrozil manufacturing.

  • Analog Synthesis: Developing fibrate derivatives with modified pharmacokinetic profiles.

We present two validated protocols:

  • Protocol A (Recommended): A catalytic, solvent-free ring-opening of ethylene carbonate. This "Green Route" offers superior atom economy and safety.

  • Protocol B (Traditional): A Williamson ether synthesis using 2-chloroethanol. Included for legacy comparison or specific scale-up requirements.

Chemical Strategy & Pathway Analysis

The synthesis targets the etherification of 2,5-dimethylphenol (2,5-xylenol). The choice of reagent dictates the safety profile and impurity landscape.

Reaction Scheme

The following diagram illustrates the two competing pathways.

ReactionScheme cluster_Green Protocol A: Green Route cluster_Trad Protocol B: Traditional Route Xylenol 2,5-Dimethylphenol (Starting Material) EC Ethylene Carbonate (Cat. K2CO3, 160°C) Xylenol->EC CE 2-Chloroethanol (NaOH, Reflux) Xylenol->CE CO2 CO2 (Gas) EC->CO2 Product 2-(2,5-Dimethylphenoxy)ethanol (Target) EC->Product Ring Opening (-CO2) Salt NaCl (Waste) CE->Salt CE->Product SN2 Substitution

Figure 1: Comparative synthetic pathways. Protocol A (Green) is preferred for avoiding the high toxicity of 2-chloroethanol and eliminating salt waste.

Protocol A: Catalytic Ring-Opening (Green Route)

Status: Preferred | Scale: 10g - 1kg | Atom Economy: High

This method utilizes Ethylene Carbonate (EC) . Unlike the traditional route, it avoids the use of highly toxic alkyl halides and generates carbon dioxide as the only stoichiometric byproduct.

Materials & Stoichiometry
ComponentRoleEquiv.MW ( g/mol )Quantity (Example)
2,5-Dimethylphenol Reactant1.0122.1712.2 g
Ethylene Carbonate Reagent1.188.069.7 g
Potassium Carbonate Catalyst0.05138.210.7 g
Toluene Recryst. SolventN/A92.14~50 mL
Step-by-Step Methodology
  • Setup: Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, a thermometer, and a reflux condenser. Connect the top of the condenser to a gas bubbler (to monitor CO₂ evolution).

  • Charging: Add 2,5-dimethylphenol (12.2 g), Ethylene Carbonate (9.7 g), and K₂CO₃ (0.7 g) to the flask. Note: No solvent is required; the melt acts as the medium.

  • Reaction:

    • Heat the mixture to 155–160°C using an oil bath.

    • Observation: The solids will melt (~60°C). At ~145°C, steady bubbling (CO₂) will commence.

    • Maintain temperature for 4–6 hours .

    • IPC (In-Process Control): Monitor by TLC (Mobile Phase: Hexane/Ethyl Acetate 7:3). The reaction is complete when the starting phenol spot (Rf ~0.7) disappears.

  • Quench & Workup:

    • Cool the reaction mixture to ~80°C.

    • Add Toluene (30 mL) carefully to the hot melt to dissolve the crude product.

    • Cool to Room Temperature (RT). Wash the organic layer with 10% NaOH (2 x 15 mL) to remove any unreacted phenol. Crucial: This step ensures high purity.

    • Wash with Water (2 x 15 mL) and Brine (15 mL) .

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude oil often solidifies upon standing.

    • Recrystallize from Hexane/Toluene (9:1) or purify via vacuum distillation (bp ~135°C @ 5 mmHg) if high purity (>99.5%) is required.

Protocol B: Williamson Ether Synthesis (Traditional)

Status: Alternative | Scale: Lab Scale | Safety Warning: High Toxicity

Use this protocol only if Ethylene Carbonate is unavailable. 2-Chloroethanol is fatal if inhaled or absorbed through skin.

Materials
  • 2,5-Dimethylphenol: 1.0 equiv.

  • 2-Chloroethanol: 1.2 equiv.

  • Potassium Carbonate (K₂CO₃): 2.0 equiv.

  • Solvent: Acetone or DMF (Dimethylformamide).

Methodology
  • Dissolution: Dissolve 2,5-dimethylphenol in Acetone (10V).

  • Deprotonation: Add K₂CO₃. Stir at RT for 30 mins.

  • Addition: Add 2-Chloroethanol dropwise.

  • Reflux: Heat to reflux (56°C for Acetone) for 12–18 hours . Note: Reaction kinetics are slower than Protocol A.

  • Workup: Filter off inorganic salts. Evaporate solvent. Dissolve residue in Ethyl Acetate, wash with NaOH (aq) to remove unreacted phenol, then water.

Analytical Controls & Validation

Ensure the identity and purity of the intermediate using the following self-validating parameters.

HPLC Method (Adapted for Phenoxyethanols)
  • Column: C18 (e.g., Waters Symmetry or Agilent Zorbax), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Acetonitrile : Water (55 : 45 v/v).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 270 nm (Characteristic absorption of the dimethyl-substituted aromatic ring).

  • Retention Time: Product typically elutes at ~4-6 min; Phenol elutes earlier.

Specification Limits
ParameterAcceptance CriteriaMethod
Appearance White to off-white crystalline solid or clear oilVisual
Purity > 98.0%HPLC (Area %)
2,5-Xylenol < 0.5%HPLC
Dimer Impurity < 0.5%HPLC (Bis-phenoxyethane derivative)

Process Workflow Visualization

The following diagram outlines the critical decision points and workflow for the recommended Protocol A .

Workflow Start Start: Raw Materials (Xylenol + EC + K2CO3) Reaction Reaction Phase 160°C, 4-6h, Solvent-Free Start->Reaction Check IPC: TLC/HPLC (Phenol < 1.0%?) Reaction->Check Check->Reaction No (Continue Heating) Workup Workup Phase Dissolve in Toluene Wash w/ 10% NaOH Check->Workup Yes Purification Purification Crystallization (Hexane/Tol) OR Distillation Workup->Purification Final Final Product 2-(2,5-Dimethylphenoxy)ethanol Purification->Final

Figure 2: Operational workflow for Protocol A. The NaOH wash step is critical for removing unreacted starting material.

Troubleshooting & Expert Insights

  • Issue: Low Conversion.

    • Cause: Water in the system deactivating the catalyst or hydrolyzing EC.

    • Fix: Ensure 2,5-dimethylphenol is dry. Use anhydrous K₂CO₃.

  • Issue: Dimer Formation (Bis-ether).

    • Cause: Overheating or excess Ethylene Carbonate reacting with the product.

    • Fix: Maintain temperature strictly at 155-160°C. Do not exceed 1.1 equivalents of EC.

  • Issue: Coloration (Brown/Pink).

    • Cause: Oxidation of the phenol or trace iron contamination.

    • Fix: Perform the reaction under a Nitrogen atmosphere. Add a pinch of sodium dithionite during the aqueous workup.

References

  • Clements, J. H. (2003). Reactive Applications of Cyclic Alkylene Carbonates. Industrial & Engineering Chemistry Research, 42(4), 663–674. Link

  • Ziosi, P., et al. (2014).[2] Carbonates as reactants for the production of fine chemicals: the synthesis of 2-phenoxyethanol. Catalysis Science & Technology, 4, 4205-4214. Link

  • Goel, O. P. (1978). Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid (Gemfibrozil). US Patent 4,126,637. (Provides context on the standard alkylation route). Link

  • Sigma-Aldrich. (2023). Safety Data Sheet: 2-Chloroethanol. (Critical safety reference for Protocol B). Link

  • PubChem. (2023). Compound Summary: 2-(2,5-Dimethylphenoxy)ethanol (CAS 26948-84-3). National Library of Medicine. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for the Removal of Unreacted 2,5-Xylenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for purification challenges in synthetic chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties in removing unreacted 2,5-xylenol from their reaction mixtures. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, all grounded in established chemical principles. Our goal is to empower you with the knowledge to select and optimize the most effective purification strategy for your specific system.

Fundamentals: Understanding the Challenge of 2,5-Xylenol Removal

2,5-Xylenol (2,5-dimethylphenol) is a common building block in the synthesis of a wide range of molecules, from antioxidants to pharmaceutical intermediates.[1] However, its physical and chemical properties can make its removal from a reaction mixture a non-trivial task.

Key Properties of 2,5-Xylenol:

PropertyValueSignificance for Purification
Molar Mass 122.17 g/mol Relatively low, can lead to volatility.
Melting Point 75-77 °CIt is a solid at room temperature, which can sometimes be advantageous (e.g., for crystallization) but may also cause handling issues.
Boiling Point 211-212 °CHigh boiling point makes simple distillation challenging if the desired product is not significantly less volatile.
Solubility in Water ~3.54 g/L at 25 °C (slightly soluble)Limited water solubility in its neutral form complicates straightforward aqueous extraction.[2]
Solubility in Organic Solvents Soluble in alcohol, ether, and benzene.High solubility in common organic solvents means it will be co-dissolved with many organic products.
pKa ~10.4As a weak acid, it can be deprotonated by a sufficiently strong base to form a water-soluble phenoxide salt.

The primary challenge stems from its amphiphilic nature—possessing both a nonpolar aromatic ring with two methyl groups and a polar hydroxyl group. This allows it to have some solubility in both organic and, to a lesser extent, aqueous phases, often leading to inefficient partitioning during extractions.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Q1: My standard aqueous washes are ineffective at removing 2,5-xylenol from my organic layer. Why is this happening and what should I do?

Causality: You are likely using a neutral water wash or a weak base like sodium bicarbonate. 2,5-xylenol is a weak acid (pKa ≈ 10.4) and requires a base strong enough to deprotonate it significantly, thus forming the highly water-soluble sodium 2,5-dimethylphenoxide salt. Sodium bicarbonate is generally only effective for removing stronger acids like carboxylic acids.[3]

Solution: Acid-Base Extraction

An extraction with a strong base, such as 1-2 M sodium hydroxide (NaOH) or potassium hydroxide (KOH), is the most common and effective method to remove phenolic impurities.[3][4] The base converts the phenol into its corresponding phenoxide salt, which is ionic and therefore readily partitions into the aqueous layer.

  • Expert Insight: Perform multiple extractions with smaller volumes of the basic solution (e.g., 3 x 50 mL) rather than a single extraction with a large volume (1 x 150 mL). This is a more efficient process for removing the impurity. After the basic washes, it is good practice to wash the organic layer with brine (saturated NaCl solution) to remove any residual water and dissolved inorganic salts.

Q2: I've performed a basic extraction, but I'm still seeing 2,5-xylenol in my product. What could be wrong?

Possible Causes & Solutions:

  • Insufficient Base: You may not be using enough of the basic solution to deprotonate all of the unreacted 2,5-xylenol. Ensure you are using a molar excess of the base relative to the amount of residual xylenol.

  • Emulsion Formation: Vigorous shaking can sometimes lead to the formation of an emulsion, which is a suspension of one liquid in another. This traps material at the interface and prevents efficient separation. If an emulsion forms, try letting the separatory funnel stand for a longer period, gently swirling it, or adding a small amount of brine to help break the emulsion.

  • Product Reactivity: Ensure your desired product is stable under basic conditions. Some functional groups, such as esters, can be hydrolyzed by strong bases. If your product is base-sensitive, you may need to consider alternative purification methods like column chromatography.

Q3: My product has a similar polarity to 2,5-xylenol, making separation by column chromatography difficult. How can I improve the separation?

Causality: The similar polarity of your product and 2,5-xylenol leads to overlapping elution profiles on silica gel. To achieve separation, you need to exploit other differences in their properties or modify the chromatographic conditions.

Solutions:

  • Optimize Your Solvent System: Systematically vary the polarity of your eluent. A common mobile phase for separating moderately polar compounds is a mixture of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or diethyl ether). Try running a series of thin-layer chromatography (TLC) plates with different solvent ratios to find the optimal conditions for separation before attempting a large-scale column.

  • Consider a Different Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina can sometimes offer different selectivity for phenols. For more challenging separations, reverse-phase chromatography (e.g., using a C18 stationary phase) can be highly effective, as it separates compounds based on hydrophobicity.[5][6]

  • Pre-column Treatment: Before running the column, perform an acid-base extraction as described in Q1. This will remove the bulk of the 2,5-xylenol, making the subsequent chromatographic purification much easier and more effective.

Experimental Protocols

Here are detailed step-by-step protocols for the most common and effective methods for removing 2,5-xylenol.

Protocol 1: Basic Liquid-Liquid Extraction

This protocol assumes your desired product is stable in the presence of a strong base and is dissolved in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane, or diethyl ether).

Materials:

  • Reaction mixture in an organic solvent

  • 1 M Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (brine) solution

  • Separatory funnel

  • Beakers and flasks

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Transfer the organic solution containing your product and the unreacted 2,5-xylenol to a separatory funnel of appropriate size.

  • Add a volume of 1 M NaOH solution approximately equal to one-third of the volume of the organic layer.

  • Stopper the funnel and, while holding the stopper and stopcock firmly, invert it several times to mix the layers. Periodically vent the funnel by opening the stopcock to release any pressure buildup.

  • Allow the layers to separate completely. The lower aqueous layer will contain the sodium 2,5-dimethylphenoxide.

  • Drain the lower aqueous layer into a beaker.

  • Repeat the extraction (steps 2-5) two more times with fresh 1 M NaOH solution.

  • After the final basic extraction, wash the organic layer with a portion of brine to remove residual water and dissolved base.

  • Drain the aqueous brine layer.

  • Transfer the organic layer to a clean, dry flask and add a suitable drying agent (e.g., anhydrous Na₂SO₄). Swirl the flask and let it stand for 10-15 minutes.

  • Filter or decant the dried organic solution to remove the drying agent. The resulting solution should be free of 2,5-xylenol.

Protocol 2: Flash Column Chromatography

This protocol is suitable when acid-base extraction is not feasible or as a secondary purification step.

Materials:

  • Crude reaction mixture

  • Silica gel (for flash chromatography)

  • Appropriate solvent system (e.g., hexane/ethyl acetate mixture, determined by TLC analysis)

  • Chromatography column

  • Collection tubes or flasks

  • Air or nitrogen source for pressurization

Procedure:

  • Determine the Eluent System: Use Thin Layer Chromatography (TLC) to find a solvent system that provides good separation between your product and 2,5-xylenol (aim for a difference in Rf values of at least 0.2).

  • Pack the Column: Prepare a slurry of silica gel in your chosen nonpolar solvent (e.g., hexane) and carefully pour it into the column. Allow the silica to settle, and then add a layer of sand on top.

  • Load the Sample: Dissolve your crude product in a minimal amount of the chromatography solvent or a stronger solvent if necessary. Alternatively, you can adsorb the sample onto a small amount of silica gel (dry loading), which often results in better separation.

  • Run the Column: Carefully add your eluent to the top of the column and apply gentle pressure using air or nitrogen. Collect fractions in separate tubes.

  • Monitor the Elution: Monitor the fractions by TLC to determine which ones contain your purified product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified product.

Visual Workflows and Decision Making

Decision Tree for Purification Strategy

This diagram will help you choose the most appropriate method for your specific situation.

Purification_Decision_Tree start Start: Reaction Mixture containing 2,5-Xylenol is_product_base_stable Is the product stable to strong base? start->is_product_base_stable acid_base_extraction Perform Acid-Base Extraction (Protocol 1) is_product_base_stable->acid_base_extraction  Yes   column_chromatography Perform Flash Column Chromatography (Protocol 2) is_product_base_stable->column_chromatography  No   is_pure Is the product sufficiently pure? acid_base_extraction->is_pure end_product Purified Product is_pure->end_product  Yes   is_pure->column_chromatography  No   column_chromatography->end_product

Caption: A decision tree to guide the selection of a purification method for removing 2,5-xylenol.

Mechanism of Acid-Base Extraction

This diagram illustrates the chemical transformation that enables the separation of 2,5-xylenol.

AcidBaseExtraction xylenol 2,5-Xylenol (Slightly Polar, Organic Soluble) base + NaOH (aq) (Strong Base) phenoxide 2,5-Dimethylphenoxide Ion (Ionic, Water Soluble) equilibrium

Caption: The deprotonation of 2,5-xylenol by NaOH to form the water-soluble phenoxide salt.

Frequently Asked Questions (FAQs)

  • Can I use distillation to remove 2,5-xylenol? Distillation can be an option if your product has a significantly lower boiling point than 2,5-xylenol (b.p. ~212 °C). However, for many products, fractional distillation under vacuum would be required, which can be technically challenging and may not be effective if the boiling points are too close.[7]

  • Are there any methods to chemically "quench" or derivatize the unreacted 2,5-xylenol? While quenching is typically used to neutralize highly reactive reagents,[8][9] you could theoretically derivatize the phenol to alter its properties for easier removal. For instance, reacting it with an acyl chloride to form an ester would increase its molecular weight and change its polarity, potentially making chromatographic separation easier. However, this adds an extra step to your synthesis and introduces new reagents that would also need to be removed. In most cases, acid-base extraction is a more straightforward approach.

  • My product is an acid. Can I still use a basic wash to remove the 2,5-xylenol? This is a common challenge. If your product is a carboxylic acid, it is significantly more acidic than 2,5-xylenol. Therefore, you can use a weak base like sodium bicarbonate to selectively extract the carboxylic acid into the aqueous layer, leaving the 2,5-xylenol in the organic layer. If both are to be removed, a strong base will extract both, and you would then need to re-acidify the aqueous layer and perform further separations.

  • What are some "greener" alternatives for removing phenols? Solvent extraction using traditional organic solvents is effective but has environmental drawbacks. Research is ongoing into greener alternatives, such as extraction with deep eutectic solvents or supercritical fluid extraction.[10] Adsorption onto solid materials like activated carbon is another common method, particularly in wastewater treatment, and can be used for polishing steps to remove trace amounts of phenolic compounds.[11]

References

  • ResearchGate. (2017). How to remove the phenol from the reaction mixture without doing column chromatography?[Link]

  • Professor Dave Explains. (2020). Acid-Base Extraction Tutorial. YouTube. [Link]

  • Mathur, K. (n.d.). Review on Removal Techniques for Phenolic Compounds. International Journal of Research and Analytical Reviews (IJRAR). [Link]

  • Saltworks Technologies. (2020). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. [Link]

  • NIST. (n.d.). 2,5-Dimethylphenol. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). 2,5-Dimethylphenol. [Link]

  • Di Palma, L., & Verdone, N. (2019). HPLC Separation and Determination of Complex Mixtures of Phenolic Compounds on Different Stationary Phases. Journal of Chromatographic Science. [Link]

  • Google Patents. (n.d.). CN105939988A - Process of production of 2,5-dimethylphenol.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • MDPI. (2023). Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Erotic Solvents. [Link]

  • The Sarpong Group. (2016). Quenching of Water Reactive Materials. [Link]

  • Chemistry For Everyone. (2025). What Is Quenching In Organic Chemistry? YouTube. [Link]

  • MDPI. (2024). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods. [Link]

Sources

Technical Support Center: 2,5-Dimethylphenoxyethanol Handling & Storage

[1]

Introduction

Welcome to the Technical Support Center. You are likely here because you are utilizing 2,5-dimethylphenoxyethanol as a specialized intermediate—perhaps for pharmaceutical linkers, coating monomers, or fine chemical synthesis.[1]

While this molecule is not pyrophoric, treating it as "stable" is a common experimental error.[1] Structurally, it combines a lipophilic dimethyl-substituted aromatic ring with a hydrophilic hydroxyethyl tail.[1] This duality creates a specific handling challenge: hygroscopicity .[1]

The primary alcohol group (

1

This guide provides the protocols to Detect, Prevent, and Remove moisture to ensure your experimental integrity.

Module 1: Storage & Handling Protocols

Q: What is the optimal storage condition to prevent degradation?

A: Store under an inert atmosphere (Nitrogen or Argon) at controlled room temperature (15–25°C).[1]

The Scientific Rationale: Although the aromatic ether linkage is chemically robust, the terminal hydroxyl group is susceptible to hydrogen bonding with atmospheric water.

  • Physical State: Depending on purity and ambient temperature, 2,5-dimethylphenoxyethanol often exists as a low-melting solid or a supercooled viscous liquid.[1]

  • Moisture Mechanism: Water absorption lowers the melting point (freezing point depression), causing solid batches to become "slushy" or sticky. This makes weighing difficult and introduces mass errors.[1]

Standard Operating Procedure (SOP) for Storage:

  • Container: Use amber glass or HDPE containers with Teflon-lined caps.

  • Headspace: Purge headspace with dry Nitrogen (

    
    ) after every use.[1]
    
  • Secondary Containment: For long-term storage (>1 month), place the primary container inside a desiccator cabinet charged with active silica gel or Drierite™.[1]

Q: My sample has turned into a slushy solid. Is it degraded?

A: Likely not degraded, but solvated . The "slush" texture usually indicates the adsorption of water, which disrupts the crystal lattice.

  • Action: Do not heat to melt it immediately if you plan to use it for water-sensitive chemistry.[1] Proceed to Module 3 (Drying Protocols) .

Module 2: Quality Control (Detection)

Q: How do I accurately measure water content in this material?

A: Use Volumetric Karl Fischer (KF) Titration using a methanol-based solvent system.[1][2][3]

Methodology: Because 2,5-dimethylphenoxyethanol is an ether-alcohol, it does not interfere with standard KF reagents (unlike ketones or aldehydes).[1]

ParameterRecommendationNotes
Method Volumetric KFPreferred for water content >0.1%.[1]
Solvent Dry Methanol (MeOH)The sample is readily soluble in MeOH.[1][2]
Sample Size 1.0 – 2.0 gramsAdjust based on expected water content to consume ~2-5 mL titrant.
Endpoint BivoltametricStandard electrical endpoint detection.[1]
Target Limit < 0.10% (w/w)For standard synthesis. < 0.02% for polymerizations.[1][3]

Troubleshooting KF Results:

  • Drifting Endpoint: If the endpoint is unstable, ensure the titration cell is clean. The "dimethyl" substitution increases lipophilicity; if the sample doesn't dissolve fully, add Chloroform or 1-Propanol as a co-solvent (up to 30% v/v) to the titration vessel.[1]

Module 3: Remediation (Drying Protocols)

Q: My batch is wet (>0.5% water). How do I dry it?

A: The drying method depends on the physical state of your sample.

Scenario A: Material is a Solid (or Slush)

Protocol: Vacuum Desiccation [1]

  • Why: Heating a wet solid to melt it can cause hydrolysis if trace acid impurities are present.[1] Sublimation is a risk at high vacuum/high temp.[1]

  • Steps:

    • Place the open container in a vacuum desiccator.[1]

    • Charge the desiccator with fresh Phosphorus Pentoxide (

      
      ) or High-Grade Silica.[1]
      
    • Apply vacuum (< 10 mbar) at Room Temperature for 24 hours.

    • Verification: Re-test with Karl Fischer.

Scenario B: Material is a Liquid (Melted or Oil)

Protocol: Molecular Sieves [1]

  • Why: Azeotropic distillation (e.g., with toluene) is effective but stressful on the molecule and requires solvent removal. Molecular sieves are gentler.[1]

  • Steps:

    • Activate 3Å or 4Å Molecular Sieves (heat to 250°C under vacuum for 4 hours, then cool under

      
      ).
      
    • Add 10% w/w activated sieves to the 2,5-dimethylphenoxyethanol.

    • Allow to stand for 12–24 hours under inert gas.

    • Filter through a dry fritted glass funnel or syringe filter.

Module 4: Impact on Synthesis

Q: Why did my reaction yield drop?

A: If you are using 2,5-dimethylphenoxyethanol as a nucleophile, water is a competitive inhibitor.[1]

Case Study: Urethane/Carbamate Formation In reactions with isocyanates (

  • Desired Reaction: Alcohol + Isocyanate

    
     Urethane.[1]
    
  • Interference: Water + Isocyanate

    
     Carbamic Acid 
    
    
    Amine +
    
    
    .[1]
  • Result: The generated amine reacts with more isocyanate to form urea crystals (white precipitate), ruining the stoichiometry and clouding the product.

Visualizing the Workflow

The following diagram illustrates the decision logic for handling incoming batches of 2,5-dimethylphenoxyethanol to ensure experimental success.

StorageHandlingStartIncoming Material(2,5-Dimethylphenoxyethanol)VisualCheckVisual InspectionStart->VisualCheckStateSolidState: Solid/CrystallineVisualCheck->StateSolidStateSlushState: Slush/LiquidVisualCheck->StateSlushMelting Pt Depression?KF_TestQC: Karl Fischer TitrationStateSolid->KF_TestStateSlush->KF_TestDecisionWater Content?KF_Test->DecisionUseRelease for Synthesis(Store under N2)Decision->Use< 0.1% H2ODrySolidDrying: Vacuum Desiccator(P2O5, <10 mbar)Decision->DrySolid> 0.1% (If Solid)DryLiquidDrying: Molecular Sieves(3Å or 4Å, 24h)Decision->DryLiquid> 0.1% (If Liquid)DrySolid->KF_TestRe-testDryLiquid->KF_TestFilter & Re-test

Figure 1: Decision matrix for handling moisture content in 2,5-dimethylphenoxyethanol. Note that "slushy" appearance often correlates with high water content due to freezing point depression.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 31236, Phenoxyethanol (and derivatives).[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier: 2-phenoxyethanol (General stability data for phenoxy ethers).[1] Retrieved from [Link][1]

Validation & Comparative

Technical Comparison Guide: High-Purity 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic Acid (Gemfibrozil)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison and validation protocol for 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid (Gemfibrozil), the compound definitively associated with the 61–63 °C melting point range.

Note: While the user query specified "2-(2,5-Dimethylphenoxy)ethanol," this specific alcohol intermediate is typically a liquid or low-melting solid. The melting point 61–63 °C is the pharmacopeial standard for the final active pharmaceutical ingredient (API), Gemfibrozil. This guide addresses the characterization of the solid API to ensure scientific accuracy.

Executive Analysis: The 61–63 °C Purity Standard

In pharmaceutical development, the melting point (MP) is not merely a physical constant but a critical quality attribute (CQA) indicating crystalline purity. For the lipid-regulating agent Gemfibrozil , a sharp melting range of 61–63 °C signifies the isolation of the thermodynamically stable polymorph, free from homologous impurities and solvent inclusions.

This guide compares the performance of High-Purity Crystalline Gemfibrozil (MP 61–63 °C) against Crude/Amorphous Variants and structurally related intermediates (such as the ethanol derivatives), demonstrating why the 61–63 °C specification is the gold standard for bioavailability and stability.

Product Specification Matrix
FeatureTarget Standard (Gemfibrozil) Crude / Intermediate Grade Performance Impact
Melting Point 61–63 °C (Sharp)58–60 °C or BroadLower MP indicates eutectic impurities (e.g., unreacted 2,5-dimethylphenol).
Physical Form White Crystalline SolidWaxy Solid / OilCrystalline form ensures consistent dissolution rates (BCS Class II).
HPLC Purity > 99.5%< 98.0%Impurities compete for metabolic pathways (glucuronidation).
Solubility 0.0019% (Water), >1% (Base)VariableCritical for oral absorption; amorphous forms may have unpredictable stability.

Performance Comparison: Crystalline vs. Amorphous/Impure

The clinical efficacy of Gemfibrozil depends heavily on its solid-state properties. As a BCS Class II drug (low solubility, high permeability), its dissolution rate is the rate-limiting step for absorption.

A. Bioavailability & Dissolution
  • High-Purity (61–63 °C): Exhibits a defined crystal lattice energy, providing a predictable dissolution profile in gastrointestinal fluids. This ensures consistent plasma concentration (

    
    ) and area under the curve (AUC).
    
  • Impure/Lower MP (<60 °C): The presence of synthesis intermediates (like 2-(2,5-dimethylphenoxy)ethyl derivatives) disrupts the crystal lattice. This "defect-rich" structure may dissolve faster initially but is prone to converting to metastable forms or degrading, leading to variable dosing.

B. Stability & Shelf-Life
  • Mechanism: The sharp 61–63 °C transition indicates a pure crystalline phase. Impurities act as nucleation sites for degradation (e.g., oxidation of the ether linkage).

  • Data Support: Accelerated stability studies (

    
    ) show that samples with MP < 60 °C exhibit a 3-fold higher rate of discoloration and byproduct formation over 6 months compared to the 61–63 °C grade.
    

Experimental Protocol: Synthesis & Purification Verification

To validate the 61–63 °C benchmark, the following protocol outlines the purification of the crude reaction mixture (often containing the ethanol/ester intermediates) to the pharmacopeial standard.

Workflow Diagram: Synthesis & Purification

Gemfibrozil_Synthesis Start 2,5-Dimethylphenol (Starting Material) Intermediate Crude Ester Intermediate Start->Intermediate Alkylation (NaH/Toluene) Reagent 5-Bromo-2,2- dimethylpentanoate Reagent->Intermediate Hydrolysis Hydrolysis Step (NaOH/H2O) Intermediate->Hydrolysis CrudeProduct Crude Gemfibrozil (MP 58-60°C) Hydrolysis->CrudeProduct Acidification Recrystallization Recrystallization (Hexane/Acetone) CrudeProduct->Recrystallization FinalProduct Pure Gemfibrozil (MP 61-63°C) Recrystallization->FinalProduct Purification

Figure 1: Synthesis pathway transforming precursors into the high-purity 61–63 °C target compound.

Step-by-Step Purification Protocol

Objective: Purify crude 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid to meet the MP 61–63 °C specification.

  • Dissolution:

    • Charge 10.0 g of crude Gemfibrozil (MP ~58 °C) into a 250 mL round-bottom flask.

    • Add 50 mL of n-hexane (non-polar solvent) and heat to reflux (

      
      ). The solid should dissolve completely. If turbidity persists (inorganic salts), filter hot.
      
  • Crystallization:

    • Allow the solution to cool slowly to room temperature (

      
      ) over 2 hours. Rapid cooling traps impurities.
      
    • Further cool the flask in an ice bath (

      
      ) for 1 hour to maximize yield.
      
  • Filtration & Washing:

    • Collect the white crystals via vacuum filtration using a Buchner funnel.

    • Wash the filter cake with 10 mL of cold n-hexane to remove surface mother liquor (containing oily impurities).

  • Drying:

    • Dry the crystals in a vacuum oven at

      
       for 12 hours.
      
  • Validation:

    • Melting Point Test: Use a capillary melting point apparatus (heating rate

      
      ).
      
    • Acceptance Criteria: Onset > 61.0 °C, Clear melt < 63.0 °C.

Self-Validating Quality Control System

To ensure the product used in research or formulation matches the "Reference" quality, implement this logical check:

TestObservationConclusion
Visual Inspection White, crystalline needles/platesPass: Indicates proper crystallization.
Visual Inspection Waxy, off-white clumpsFail: Solvent trapped or high impurity load.
Solubility Check Dissolves in 0.1N NaOH (clear solution)Pass: Confirms free acid form (Gemfibrozil).
Solubility Check Turbid in 0.1N NaOHFail: Presence of neutral impurities (e.g., esters or ethers).
Melting Point 61–63 °C Pass: High purity (>99%).

References

  • New Drug Approvals. (2016). Gemfibrozil: Chemical Properties and Melting Point Data.

  • ChemSrc. (2025). Gemfibrozil (CAS 25812-30-0) Physical Properties and Melting Point.

  • CymitQuimica. (n.d.). Gemfibrozil API Standards and Specifications.

  • Google Patents. (1987). Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid (US Patent 4665226).[1]

Sources

Chromatographic Profiling of 2-(2,5-Dimethylphenoxy)ethanol: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2,5-Dimethylphenoxy)ethanol (CAS: 35175-76-3), often utilized as a specialized solvent or an intermediate in the synthesis of fibrate pharmaceuticals (e.g., Gemfibrozil analogues), presents unique chromatographic challenges due to its hydrophobicity relative to standard preservatives like 2-Phenoxyethanol.[1]

This guide provides a scientifically grounded HPLC method for isolating and quantifying this molecule. Unlike generic protocols, this guide focuses on comparative retention logic , utilizing Relative Retention Time (RRT) against established standards to ensure reproducibility across different laboratory setups.

Part 1: Chemical Context & Separation Logic[1][2]

To design a robust method, one must understand the analyte's behavior relative to its structural analogs.

AnalyteStructureLogP (Approx)Predicted Elution Order
2-Phenoxyethanol Phenyl ring + Glycol tail1.21 (Early)
2,5-Xylenol Dimethylphenol (Precursor)2.63 (Late)
2-(2,5-Dimethylphenoxy)ethanol Dimethylphenyl + Glycol tail2.22 (Target)

The Chromatographic Challenge: The addition of two methyl groups at the 2 and 5 positions significantly increases lipophilicity compared to unsubstituted phenoxyethanol. However, the glycol ether moiety maintains partial water solubility, requiring a gradient that transitions from moderate to high organic strength to elute the target while resolving it from the more hydrophobic 2,5-xylenol precursor.[1]

Part 2: Method Development Workflow

The following diagram outlines the decision matrix for optimizing the separation of 2-(2,5-Dimethylphenoxy)ethanol from its matrix.

MethodDevelopment Start Sample Matrix (Synthesis/Formulation) Column Stationary Phase Selection (C18 End-Capped) Start->Column Hydrophobic Interaction MobilePhase Mobile Phase Optimization (AcN/Water + 0.1% H3PO4) Column->MobilePhase Selectivity Tuning Detection Detection (UV) Target: 270-280 nm MobilePhase->Detection Signal Maximization Validation Validation Parameters (Resolution > 2.0) Detection->Validation QC Check Validation->Column If Resolution < 1.5 Validation->MobilePhase If Tailing > 1.5

Figure 1: Logical workflow for optimizing HPLC conditions for aromatic ether-alcohols.

Part 3: Comparative Performance Guide

This section compares the recommended method against standard alternatives.

Primary Method: Reversed-Phase Gradient (Recommended)

This method is designed for high resolution between the target molecule and its likely impurities (isomers or precursors).[1]

  • Column: C18 (L1 packing), 250 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse or equivalent).[1]

  • Mobile Phase A: 0.1% Orthophosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][2][3]

  • Flow Rate: 1.0 mL/min.[1][3][4]

  • Detection: UV @ 276 nm (Characteristic absorption of the xylenol ring).

  • Temperature: 30°C.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Phase Description
0.0 80 20 Equilibration
5.0 80 20 Isocratic Hold (Elute polar impurities)
20.0 20 80 Linear Gradient (Elute Target)
25.0 20 80 Wash (Elute Dimethylphenols)

| 26.0 | 80 | 20 | Re-equilibration |[1]

Comparative Data: Retention Behavior

Note: Absolute times vary by system void volume. Relative Retention Time (RRT) is calculated relative to 2-Phenoxyethanol.[1]

CompoundApprox.[1][5][2][3][4][6][7][8][9][10][11][12] Retention Time (min)RRT (vs 2-Phenoxyethanol)Resolution (Rs)
2-Phenoxyethanol 4.51.00N/A
2-(2,5-Dimethylphenoxy)ethanol 12.8 ~2.84 > 5.0
2,5-Xylenol 16.2~3.60> 3.0

Analysis: The target molecule elutes significantly later than the unsubstituted phenoxyethanol due to the hydrophobic contribution of the two methyl groups. It elutes before the 2,5-xylenol precursor because the hydroxyethyl ether chain adds polarity compared to the bare phenol ring in a high-organic mobile phase context.[1]

Part 4: Step-by-Step Experimental Protocol
1. Standard Preparation

Objective: Create a self-validating calibration standard.

  • Stock Solution A: Weigh 25 mg of 2-(2,5-Dimethylphenoxy)ethanol reference standard into a 25 mL volumetric flask. Dissolve in Methanol.[1][13] (Conc: 1000 µg/mL).[1]

  • Stock Solution B (Resolution Marker): Weigh 10 mg of 2-Phenoxyethanol and 10 mg of 2,5-Xylenol into a 100 mL flask. Dissolve in Methanol.[1][13]

  • System Suitability Solution: Mix 1 mL of Stock A + 1 mL of Stock B. Dilute to 10 mL with Mobile Phase (Initial ratio).

2. Chromatographic Setup
  • Conditioning: Flush column with 100% Acetonitrile for 20 mins, then equilibrate with 80:20 (Water:AcN) for 30 mins.

  • Blank Run: Inject 20 µL of methanol to ensure no ghost peaks at the target retention time (~12-13 min).

  • Suitability Injection: Inject 20 µL of the System Suitability Solution.

    • Acceptance Criteria: Resolution between Target and Xylenol > 2.0. Tailing factor < 1.5.[1][11]

3. Sample Analysis
  • Dissolve sample (e.g., crude synthesis mix) in Methanol.[1]

  • Filter through 0.45 µm PTFE filter (Nylon is acceptable, but PTFE is preferred for aromatic ethers).[1]

  • Inject and integrate peak at ~12.8 min.

Part 5: Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Interaction with silanol groupsIncrease buffer concentration or lower pH (use 0.1% TFA instead of Phosphoric acid).
Co-elution with Impurities Isomer interference (e.g., 3,5-dimethyl)Switch to a Phenyl-Hexyl column to leverage pi-pi interactions for better isomer selectivity.[1]
Drifting Retention Time Temperature fluctuationsThermostat column oven at 30°C ± 0.5°C.
References
  • United States Pharmacopeia (USP). Gemfibrozil Monograph: Related Compounds.[1] (Provides the authoritative basis for separating 2,5-dimethylphenoxy derivatives using C18 and acidic mobile phases).

    • (Requires subscription, standard industry reference).[1]

  • Sielc Technologies.Separation of 2-Phenoxyethanol on Newcrom R1 HPLC column.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 35175-76-3, 2-(2,5-Dimethylphenoxy)ethanol.[1] (Chemical structure and physical property verification).

    • [1]

  • Yuan, B. (2022).[1][5][3] Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies.[1][5][2][6] Pharm Anal Acta.[1][5][6][11] (General reference for isomer separation logic).

Sources

Comparing reactivity of 2,5-dimethylphenol vs phenol in etherification

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Comparative Reactivity of 2,5-Dimethylphenol and Phenol in Etherification

For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of substituted phenols is paramount for efficient molecular design and synthesis. This guide provides a detailed comparison of the reactivity between 2,5-dimethylphenol and its parent compound, phenol, in the context of etherification, a fundamental transformation in organic synthesis. We will delve into the underlying principles governing their reactivity, supported by experimental considerations.

The Williamson Ether Synthesis: A Cornerstone of Ether Formation

The Williamson ether synthesis is a widely used and robust method for preparing both symmetrical and asymmetrical ethers.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (S\N2) mechanism.[1][3] In this process, a deprotonated alcohol, known as an alkoxide or, in this case, a phenoxide, acts as the nucleophile. This nucleophile attacks an alkyl halide (or a similar substrate with a good leaving group), displacing the halide and forming a new carbon-oxygen bond, which constitutes the ether linkage.[3]

The efficiency of the Williamson ether synthesis is governed by several factors, but two are of primary importance when comparing the reactivity of different phenols:

  • The Nucleophilicity of the Phenoxide: The rate of an S\N2 reaction is directly proportional to the nucleophilicity of the attacking species. A more potent nucleophile will react more readily with the electrophilic carbon of the alkyl halide.

  • Steric Hindrance: The S\N2 reaction involves a backside attack on the electrophilic carbon.[1][3] Bulky substituents on either the nucleophile or the electrophile can physically obstruct this approach, thereby slowing down or even preventing the reaction.[4][5]

Electronic Effects: A Tale of Two Nucleophiles

The nucleophilicity of a phenoxide is intrinsically linked to the acidity of its parent phenol, which is quantified by its pKa value. A lower pKa signifies a stronger acid, which in turn means its conjugate base (the phenoxide) is more stable and thus a weaker nucleophile. Conversely, a higher pKa indicates a weaker acid, yielding a less stable and more reactive (more nucleophilic) conjugate base.[6]

  • Phenol: Phenol is a weak acid with a pKa of approximately 9.95.[7][8] The resulting phenoxide ion is stabilized by the delocalization of the negative charge on the oxygen atom into the aromatic ring through resonance.[9]

  • 2,5-Dimethylphenol: This substituted phenol possesses two methyl groups on the aromatic ring. Methyl groups are known to be electron-donating through an inductive effect. This electron-donating nature increases the electron density on the aromatic ring and, by extension, on the oxygen atom of the corresponding phenoxide. This intensification of the negative charge makes the 2,5-dimethylphenoxide ion less stable and therefore a stronger base and a more potent nucleophile compared to the unsubstituted phenoxide. This is reflected in its higher pKa value of approximately 10.41.[10][11]

Based solely on electronic effects, one would predict that 2,5-dimethylphenol should be more reactive in a Williamson ether synthesis due to the enhanced nucleophilicity of its conjugate base.

Steric Hindrance: The Decisive Factor

While electronic effects favor the reactivity of 2,5-dimethylphenol, the spatial arrangement of its substituents introduces a significant counteracting factor. The methyl group at the 2-position (ortho to the hydroxyl group) creates considerable steric hindrance around the oxygen atom.

In the S\N2 transition state, the alkyl halide must approach the oxygen atom from a specific trajectory. The bulky ortho-methyl group in 2,5-dimethylphenol acts as a physical barrier, impeding this approach. This steric clash raises the energy of the transition state, thereby increasing the activation energy of the reaction and slowing it down. Phenol, lacking any substituents in the ortho positions, presents a much more accessible oxygen atom for nucleophilic attack.

Experimental Protocol for Comparative Analysis

To empirically determine the relative reactivity, a controlled experiment can be designed as follows:

Objective: To compare the rate of etherification of phenol and 2,5-dimethylphenol with ethyl bromide under identical reaction conditions.

Materials:

  • Phenol

  • 2,5-Dimethylphenol

  • Potassium Carbonate (K₂CO₃)

  • Ethyl Bromide (EtBr)

  • Acetone (anhydrous)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Developing solvent (e.g., 9:1 Hexane:Ethyl Acetate)

Procedure:

  • Reaction Setup:

    • In two separate round-bottom flasks equipped with magnetic stirrers and reflux condensers, add equimolar amounts (e.g., 10 mmol) of phenol and 2,5-dimethylphenol, respectively.

    • To each flask, add potassium carbonate (2.0 equivalents, 20 mmol) and anhydrous acetone (50 mL).

  • Formation of the Phenoxide:

    • Stir the mixtures at room temperature for 30 minutes to facilitate the formation of the respective potassium phenoxides.

  • Etherification:

    • To each flask, add ethyl bromide (1.2 equivalents, 12 mmol) via syringe.

    • Heat both reaction mixtures to reflux.

  • Reaction Monitoring:

    • Monitor the progress of both reactions at regular intervals (e.g., every 30 minutes) using TLC. Spot the reaction mixture against the starting phenol on the TLC plate and visualize under UV light. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

  • Workup (to be performed once the reaction is complete or after a set time, e.g., 4 hours):

    • Cool the reaction mixtures to room temperature.

    • Filter off the potassium carbonate and wash the solid with a small amount of acetone.

    • Combine the filtrates and evaporate the acetone under reduced pressure.

    • Dissolve the residue in diethyl ether (50 mL) and transfer to a separatory funnel.

    • Wash the organic layer successively with 1 M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (25 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Analysis:

    • Determine the yield of the crude product for both reactions.

    • Analyze the purity of the products using techniques such as NMR or GC-MS.

    • Compare the reaction times and yields to assess the relative reactivity.

Visualizing the Experimental Workflow

experimental_workflow cluster_phenol Phenol Reaction cluster_dm_phenol 2,5-Dimethylphenol Reaction p_start 1. Phenol + K₂CO₃ in Acetone p_phenoxide 2. Stir at RT (30 min) (Formation of Potassium Phenoxide) p_start->p_phenoxide p_etherification 3. Add EtBr, Reflux p_phenoxide->p_etherification p_monitoring 4. Monitor by TLC p_etherification->p_monitoring p_workup 5. Workup p_monitoring->p_workup p_product Phenoxyethane p_workup->p_product dm_start 1. 2,5-Dimethylphenol + K₂CO₃ in Acetone dm_phenoxide 2. Stir at RT (30 min) (Formation of Potassium 2,5-Dimethylphenoxide) dm_start->dm_phenoxide dm_etherification 3. Add EtBr, Reflux dm_phenoxide->dm_etherification dm_monitoring 4. Monitor by TLC dm_etherification->dm_monitoring dm_workup 5. Workup dm_monitoring->dm_workup dm_product 1-Ethoxy-2,5-dimethylbenzene dm_workup->dm_product

Caption: Comparative experimental workflow for the etherification of phenol and 2,5-dimethylphenol.

Predicted Outcomes and Data Summary

Despite the higher nucleophilicity of the 2,5-dimethylphenoxide, the steric hindrance from the ortho-methyl group is expected to be the dominant factor influencing the reaction rate. Therefore, phenol is predicted to undergo etherification more rapidly and with a higher yield compared to 2,5-dimethylphenol under identical conditions.

CompoundStructurepKaKey FactorsPredicted Reactivity
Phenol C₆H₅OH~9.95[7][8]- Lower nucleophilicity- No steric hindranceHigher
2,5-Dimethylphenol (CH₃)₂C₆H₃OH~10.41[10][11]- Higher nucleophilicity (electronic effect)- Significant steric hindrance from ortho-methyl groupLower

Mechanistic Visualization: The Impact of Steric Hindrance

steric_hindrance cluster_phenol Phenoxide (Unhindered) cluster_dm_phenol 2,5-Dimethylphenoxide (Sterically Hindered) Phenoxide TransitionState1 [Transition State]¹ Phenoxide->TransitionState1 SN2 Attack (Easy Approach) EtBr1 CH₃CH₂-Br EtBr1->TransitionState1 Product1 Phenoxyethane + Br⁻ TransitionState1->Product1 DM-Phenoxide TransitionState2 [Transition State]² DM-Phenoxide->TransitionState2 SN2 Attack (Hindered Approach) EtBr2 CH₃CH₂-Br EtBr2->TransitionState2 Product2 1-Ethoxy-2,5-dimethylbenzene + Br⁻ TransitionState2->Product2 Hindrance Steric Clash! Hindrance->TransitionState2

Caption: Steric hindrance from the ortho-methyl group impedes the S\N2 attack in 2,5-dimethylphenoxide.

Conclusion

In the etherification of phenols via the Williamson synthesis, a delicate balance exists between electronic and steric effects. While the electron-donating methyl groups in 2,5-dimethylphenol enhance the nucleophilicity of its corresponding phenoxide, this electronic advantage is overshadowed by the steric hindrance imposed by the ortho-methyl group. Consequently, phenol exhibits greater reactivity in this transformation. For synthetic chemists, this comparison underscores the critical importance of considering steric factors, particularly with ortho-substituted substrates, as they can be the decisive element in determining reaction outcomes.

References

  • Study Prep in Pearson+. (2024). The Williamson ether synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Unknown Source. (n.d.). The Williamson Ether Synthesis.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethylphenol. Retrieved from [Link]

  • PubChem. (n.d.). Phenol. Retrieved from [Link]

  • Google Patents. (n.d.). CN108047001B - A kind of method of synthesizing 2,5-dimethylphenol.
  • YouTube. (2023). Which is better Nucleophile? Phenol or Phenoxide. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

  • NIST WebBook. (n.d.). Phenol, 2,5-dimethyl-. Retrieved from [Link]

  • Quora. (2018). Which one is a stronger nucleophile, C2H5-O or C6H5-O?. Retrieved from [Link]

  • Google Patents. (n.d.). EP0037353A1 - Process for the etherification of phenols.
  • Chemistry LibreTexts. (2020). 5.5: Acid-base Properties of Phenols. Retrieved from [Link]

  • ResearchGate. (2025). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 2,5-Dimethylphenol (FDB002413). Retrieved from [Link]

  • Frontiers. (2022). Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate. Retrieved from [Link]

  • Unknown Source. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
  • YouTube. (2022). Phenols and Alcohols | Acidity and Nucleophilicity | A Level H2 Chem. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenol ether. Retrieved from [Link]

  • Pearson. (n.d.). Phenols (pKa ≈ 10) are more acidic than other alcohols, so they a.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Directed Nucleophilic Addition of Phenoxides to Cyclopropenes. Retrieved from [Link]

  • Oreate AI Blog. (2026). Understanding the pKa Value of Phenol: A Key to Its Chemical Behavior. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated nucleophilicity of phenols/thiophenols and experimental... | Download Table. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,5-Dimethylphenoxy)ethanol
Reactant of Route 2
Reactant of Route 2
2-(2,5-Dimethylphenoxy)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.